

Spectroscopic Data of 2-Indanone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Indanone

Cat. No.: B058226

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Indanone** (CAS No: 615-13-4), a significant intermediate in organic synthesis.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the structural characterization of **2-Indanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **2-Indanone**, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopic Data for 2-Indanone

Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference Solvent
7.15 - 7.30	m	Aromatic C-H	CDCl ₃
3.50	s	-CH ₂ -C(O)-CH ₂ -	CDCl ₃

¹³C NMR Spectroscopic Data for 2-Indanone

Chemical Shift (δ) ppm	Assignment	Reference Solvent
215.0	C=O (C-2)	CDCl ₃
139.0	Aromatic C (C3a, C7a)	CDCl ₃
127.0	Aromatic CH (C5, C6)	CDCl ₃
124.0	Aromatic CH (C4, C7)	CDCl ₃
45.0	CH ₂ (C1, C3)	CDCl ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Indanone** is characterized by a strong absorption band corresponding to the ketone carbonyl group.

Infrared (IR) Absorption Data for **2-Indanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 2850	Medium	C-H stretching (Aromatic & Aliphatic)
1745	Strong	C=O stretching (Ketone)
1600, 1480	Medium	C=C stretching (Aromatic)
750	Strong	C-H bending (Ortho-disubstituted aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Indanone** shows a prominent molecular ion peak and characteristic fragment ions.

Mass Spectrometry (MS) Data for **2-Indanone**

m/z	Relative Intensity	Assignment
132	High	[M] ⁺ (Molecular Ion)
104	High	[M-CO] ⁺
78	Medium	[C ₆ H ₆] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution is prepared by dissolving approximately 5-10 mg of **2-Indanone** in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).^[2] Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0 ppm.^[2]
- **Instrumentation:** ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- **Data Acquisition:** For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples like **2-Indanone**, the Attenuated Total Reflectance (ATR) technique is commonly employed.^[3] A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

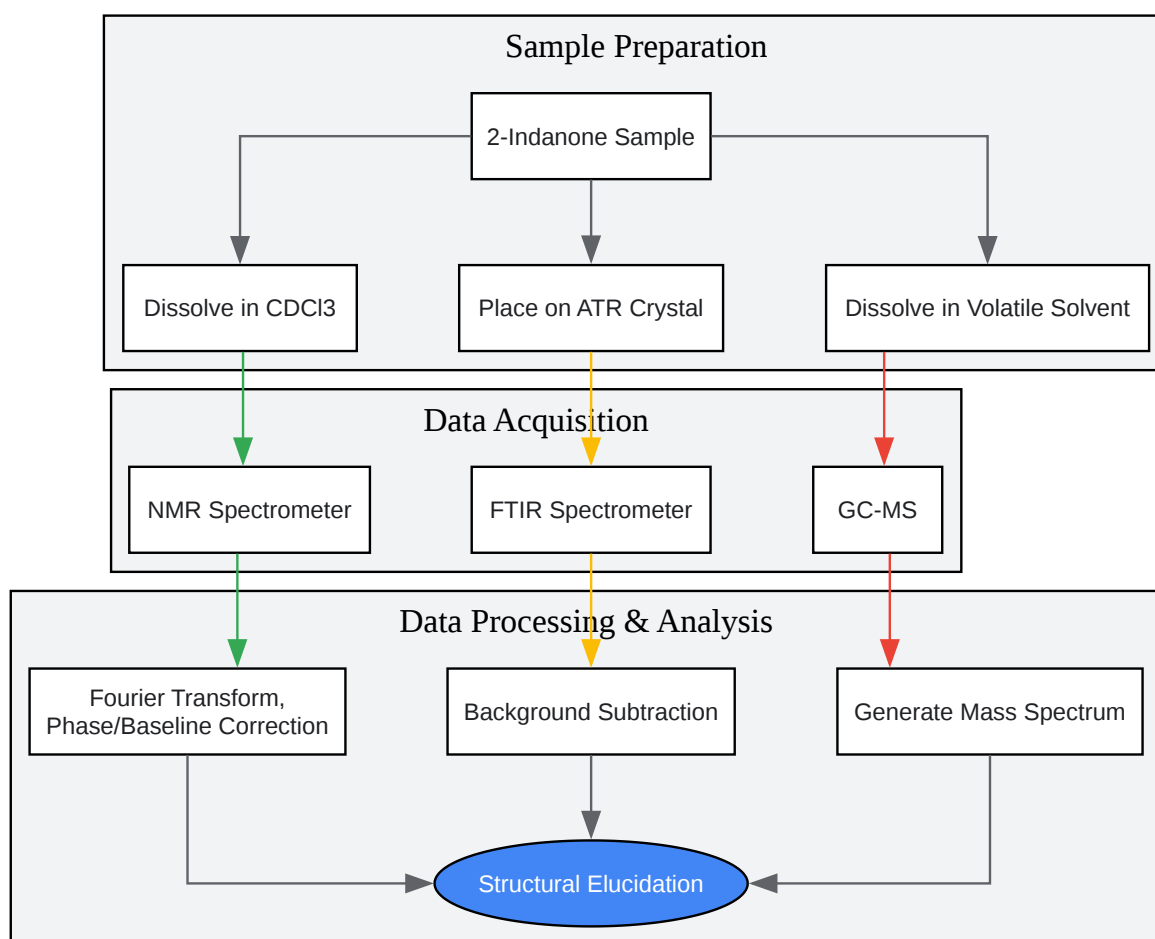
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument's software automatically subtracts the background from the sample spectrum.
- Data Processing: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: For a volatile solid like **2-Indanone**, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.^[4] A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.^[4]
- Data Acquisition (GC-MS):
 - A small volume (typically 1 μL) of the sample solution is injected into the GC inlet.
 - The sample is vaporized and separated on a capillary column.
 - As the compound elutes from the column, it enters the mass spectrometer's ion source.
 - In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[4]
 - The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z . This spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Indanone**.



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Caption: Workflow for Spectroscopic Analysis of **2-Indanone**.

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